molecular formula C11H7FN4O2S B2664408 6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide CAS No. 1607290-54-9

6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide

Cat. No. B2664408
CAS RN: 1607290-54-9
M. Wt: 278.26
InChI Key: YCFJRPFUGVGXNS-UHFFFAOYSA-N
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Description

The compound “6-Cyano-N-(3-fluoropyridin-2-YL)pyridine-3-sulfonamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a fluoropyridinyl group, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, fluoropyridinyl, and sulfonamide groups would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the cyano group might undergo reactions such as hydrolysis, reduction, or addition reactions. The fluoropyridinyl group could participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of compounds related to 6-Cyano-N-(3-fluoropyridin-2-yl)pyridine-3-sulfonamide. Studies have described various synthetic routes to create similar compounds, highlighting their structural and spectroscopic properties. For example, the synthesis of related compounds through a three-component reaction in water using triethylamine as a base at room temperature, characterized by FT-IR, NMR, and X-ray diffraction techniques. These compounds were further investigated for non-linear optical (NLO) properties and potential anticancer activity through molecular docking studies, suggesting their utility in developing new materials with desired optical and biological properties (Jayarajan et al., 2019).

Anticancer and Antimicrobial Applications

Research has also explored the anticancer and antimicrobial applications of compounds structurally related to this compound. Some studies have synthesized novel sulfonamides with potential anticancer and antimicrobial activities. For instance, novel pyridin-N-ethyl-N-methylbenzenesulfonamides were evaluated for their antitumor activities against specific cell lines, showing better activity than reference drugs in some cases. This indicates the therapeutic potential of these compounds in cancer treatment (Debbabi et al., 2017).

Material Science and Photolytic Transformation

Another aspect of research involves the application of these compounds in material science and their photolytic transformation. Studies have investigated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming at applications as antibacterial agents, which underscores the versatility of these compounds in creating new materials with potential environmental and health benefits (Azab et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis process, and studying its properties in more detail. It could also involve designing and synthesizing related compounds with improved properties .

properties

IUPAC Name

6-cyano-N-(3-fluoropyridin-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4O2S/c12-10-2-1-5-14-11(10)16-19(17,18)9-4-3-8(6-13)15-7-9/h1-5,7H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJRPFUGVGXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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